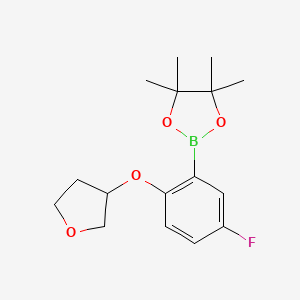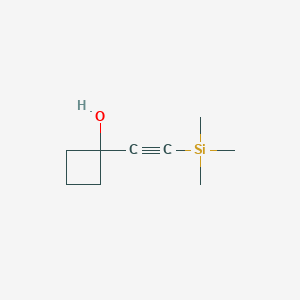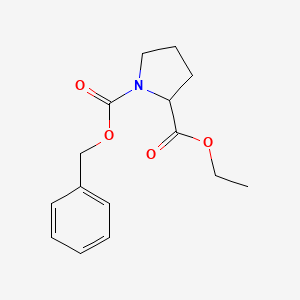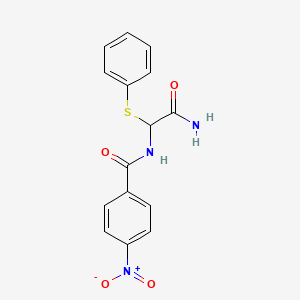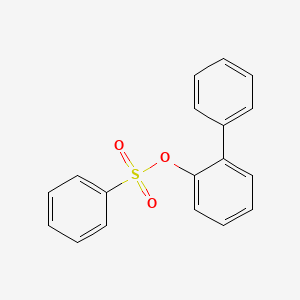
5-(iodomethyl)-1H-pyrimidine-2,4-dione
Vue d'ensemble
Description
5-(iodomethyl)-1H-pyrimidine-2,4-dione is a heterocyclic organic compound that features a pyrimidine ring substituted with an iodomethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(iodomethyl)-1H-pyrimidine-2,4-dione typically involves the iodination of a precursor pyrimidine compound. One common method is the reaction of a 5-methylpyrimidine-2,4-dione with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as chloroform or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-(iodomethyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese dioxide, periodic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonium acetate, thiourea, potassium cyanide.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Methyl derivatives.
Substitution: Amino, thiol, or cyano derivatives.
Applications De Recherche Scientifique
5-(iodomethyl)-1H-pyrimidine-2,4-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(iodomethyl)-1H-pyrimidine-2,4-dione involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the disruption of nucleic acid function. The compound may target specific molecular pathways involved in cell proliferation or viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(chloromethyl)-1H-pyrimidine-2,4-dione
- 5-(bromomethyl)-1H-pyrimidine-2,4-dione
- 5-(fluoromethyl)-1H-pyrimidine-2,4-dione
Uniqueness
5-(iodomethyl)-1H-pyrimidine-2,4-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halomethyl analogs. The iodine atom is larger and more polarizable, making the compound more reactive in substitution reactions and potentially more effective in biological applications .
Propriétés
IUPAC Name |
5-(iodomethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,1H2,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYQXRYCQXAYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326513 | |
| Record name | 5-iodomethyl-uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4874-38-8 | |
| Record name | NSC529484 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-iodomethyl-uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(2,2-dichloroacetyl)amino]benzoate](/img/structure/B13997326.png)
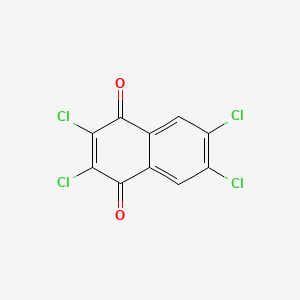
![17-(2-Hydroxypropanoyl)-13,17-dimethyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13997332.png)

![8-[4-(Dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13997335.png)
